molecular formula C9H8ClFO2 B1439988 4-Ethoxy-2-fluorobenzoyl chloride CAS No. 1034248-85-5

4-Ethoxy-2-fluorobenzoyl chloride

Cat. No.: B1439988
CAS No.: 1034248-85-5
M. Wt: 202.61 g/mol
InChI Key: FTJONAPGITZXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-2-fluorobenzoyl chloride is an organofluorine compound with the molecular formula C9H8ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with ethoxy and fluorine groups. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-2-fluorobenzoyl chloride can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of this compound with an appropriate acylating agent in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-2-fluorobenzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-2-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products. The presence of the ethoxy and fluorine groups can influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoyl Chloride: Similar structure but lacks the ethoxy group.

    4-Ethoxybenzoyl Chloride: Similar structure but lacks the fluorine group.

    2-Fluorobenzoyl Chloride: Similar structure but lacks the ethoxy group.

Uniqueness

4-Ethoxy-2-fluorobenzoyl chloride is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination of substituents can impart distinct reactivity and properties compared to other benzoyl chloride derivatives .

Properties

IUPAC Name

4-ethoxy-2-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-6-3-4-7(9(10)12)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJONAPGITZXSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxy-2-fluorobenzoyl chloride
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2-fluorobenzoyl chloride
Reactant of Route 3
Reactant of Route 3
4-Ethoxy-2-fluorobenzoyl chloride
Reactant of Route 4
Reactant of Route 4
4-Ethoxy-2-fluorobenzoyl chloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Ethoxy-2-fluorobenzoyl chloride
Reactant of Route 6
Reactant of Route 6
4-Ethoxy-2-fluorobenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.